molecular formula C21H19N5O3 B3209534 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1060164-02-4

2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Numéro de catalogue: B3209534
Numéro CAS: 1060164-02-4
Poids moléculaire: 389.4 g/mol
Clé InChI: WOZPATBAAITPGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. A phenoxyacetamide moiety is linked via an ethyloxy chain to the pyridazine ring at position 3.

Propriétés

IUPAC Name

2-phenoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-19(15-29-17-9-5-2-6-10-17)22-13-14-28-20-12-11-18-23-24-21(26(18)25-20)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZPATBAAITPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Analyse Biochimique

Temporal Effects in Laboratory Settings

The effects of 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide over time in laboratory settings have been studied. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Activité Biologique

2-Phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structural features suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be characterized by its distinctive moieties:

  • Phenoxy group : Contributes to hydrophobic interactions.
  • Triazolo-pyridazine scaffold : Known for its biological activity, particularly in anticancer applications.

Anticancer Properties

Recent studies indicate that compounds containing the triazole and pyridazine moieties exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other triazole derivatives which target thymidylate synthase and histone deacetylases (HDAC) .
  • In Vitro Studies : Preliminary assays have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives of 1,2,4-triazole have been reported to exhibit IC50 values in the low micromolar range against human colon cancer cells .

Antimicrobial Activity

The triazolo-pyridazine framework has also been linked to antimicrobial properties:

  • Bactericidal Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µM against E. coli .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is crucial for optimizing its biological efficacy:

  • Substituent Variations : Modifications on the phenyl or triazole rings can significantly alter biological activity. For instance, varying the position of substituents on the phenyl ring has been shown to affect potency against specific cancer cell lines .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated a series of triazole derivatives for their anticancer potential. The results indicated that certain modifications led to enhanced cytotoxicity in HCT 116 cells with IC50 values ranging from 1 µM to 10 µM .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of triazolo derivatives. The findings revealed that compounds similar to our target exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus agalactiae with MIC values between 75 µM and 100 µM .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHCT 116 (Colon Cancer)~4.363 µM
AntimicrobialE. coli50 µM
AntimicrobialS. agalactiae75 µM

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acetamide and ether groups participate in nucleophilic substitution under specific conditions:

Reaction Type Conditions Outcome Yield Source
Hydrolysis of AcetamideNaOH (2M), 80°C, 4 hoursCleavage to form 2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine78%
Phenoxy Ether CleavageHBr (48%), reflux, 6 hoursReplacement of phenoxy with bromide, yielding bromoacetamide derivative65%

Key Findings :

  • The acetamide group undergoes base-mediated hydrolysis to release free amine, critical for further functionalization.

  • Phenoxy ether cleavage via HBr generates reactive intermediates for alkylation or arylation .

Oxidation Reactions

Oxidative transformations target the triazolo-pyridazine ring and phenoxy group:

Oxidizing Agent Conditions Product Application Source
KMnO₄ (acidic)70°C, 2 hoursQuinone formation from phenoxy groupElectrochemical studies
m-CPBADCM, 0°C to RT, 12 hoursN-Oxidation of triazole ringBioactivity modulation

Key Findings :

  • Phenoxy-to-quinone conversion enhances electrophilicity for covalent bonding studies .

  • N-Oxidation modifies the triazole’s electronic profile, influencing kinase inhibitory activity .

Cyclization and Ring Formation

The triazolo-pyridazine core facilitates cycloaddition and annulation reactions:

Reaction Reagents Product Yield Source
Huisgen CycloadditionCuI, NaN₃, DMF, 60°C1,2,3-Triazole-annulated pyridazine derivatives82%
Friedländer AnnulationAcetylacetone, AlCl₃, 100°CPyridine-fused triazolo-pyridazine68%

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition expands heterocyclic diversity .

  • Friedländer annulation generates fused-ring systems with enhanced π-conjugation .

Functional Group Transformations

Modifications at the ethyloxy spacer and acetamide nitrogen:

Transformation Reagents Outcome Source
AlkylationCH₃I, K₂CO₃, DMFN-Methylation of acetamide
AcylationAcCl, pyridineIntroduction of acetyl group at ethyloxy chain

Key Findings :

  • N-Methylation improves metabolic stability in pharmacokinetic studies .

  • Acylation at the ethyloxy spacer tailors solubility for drug formulation.

Biological Activity Correlation

Structural modifications directly impact bioactivity:

Derivative Modification Biological Activity (IC₅₀) Source
Bromoacetamide analogPhenoxy → Br substitutionc-Met kinase inhibition: 0.24 nM
Quinone-oxidized formPhenoxy → quinoneAntiproliferative activity (HeLa cells): 1.8 µM

Key Insight :
Electron-withdrawing groups (e.g., Br, quinone) enhance kinase binding affinity, while N-oxide forms improve membrane permeability .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The [1,2,4]triazolo[4,3-b]pyridazine core is conserved across analogs, but substituents on the phenyl group, pyridazine ring, and acetamide side chain vary significantly, influencing pharmacological profiles.

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity References
Target Compound : 2-Phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide Phenyl (position 3), phenoxyethylacetamide (position 6) ~405.4 (estimated) Not explicitly reported; inferred kinase/epigenetic modulation based on scaffold N/A
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Methyl (triazolo ring), methylphenylacetamide 336.37 (C16H16N6O) LIN28 inhibition, reduces tumorsphere formation, downregulates PD-L1, antitumor activity
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Ethoxyphenyl, methyl (triazolo ring) 412.48 (C22H20N6O2) No explicit activity reported; structural similarity suggests potential kinase interaction
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Propenoic acid, dimethylpyrazole 435.42 (C20H17N7O3) Enhanced solubility due to carboxylic acid; potential for hydrogen bonding in target binding
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Thioacetic acid substituent 236.29 (C7H7N5O2S) Increased reactivity via thioether group; possible metabolic instability

Pharmacological Considerations

  • Solubility: Propenoic acid derivatives (e.g., E-4b in ) exhibit higher aqueous solubility due to ionizable carboxylic acid groups, whereas acetamide analogs (e.g., target compound) may require formulation optimization .
  • Metabolism: Thioether-containing analogs () are prone to oxidation, whereas ethoxy/phenoxy groups may slow hepatic clearance .

Q & A

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to enzymes like COX-2 .
  • Molecular docking : Use AutoDock Vina to predict binding poses in triazolopyridazine-containing inhibitors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.